molecular formula C9H10ClNO4 B1260271 2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid

2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid

Cat. No. B1260271
M. Wt: 231.63 g/mol
InChI Key: KRPPPARIXWCOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

  • Anti-inflammatory Activities : Phenolic compounds related to 2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid have shown anti-inflammatory activities. New phenolic compounds isolated from Eucommia ulmoides Oliv., including variants of dihydroxyphenylpropanoic acid, exhibit modest inhibitory activities on LPS-induced NO production in macrophage cells (Ren et al., 2021).

  • Antioxidant Properties : Synthesized derivatives of dihydroxyphenylpropanoic acid have shown potential as antioxidants. For instance, conjugates of amino acids with nifedipine, derived from dihydroxyphenylpropanoic acid, exhibited significant in vitro antioxidant action (Subudhi & Sahoo, 2011).

Synthesis and Structural Analysis

  • Crystal Structure Analysis : Derivatives of dihydroxyphenylpropanoic acid, like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been synthesized to enhance chemical stability and liposolubility. Their crystal structures have been analyzed through X-ray diffraction, providing insights into the stereochemistry of these compounds (Chen et al., 2016).

  • Radiation-Induced Modification : Research on poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including variants of dihydroxyphenylpropanoic acid, showcases their application in material science. These modifications enhance thermal stability and have potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Biological Activity and Drug Development

  • Antifungal Peptides : Computational studies on antifungal tripeptides, including derivatives of dihydroxyphenylpropanoic acid, have been conducted to predict their bioactivity and molecular properties. This research aids in drug design processes, especially for antifungal applications (Flores-Holguín et al., 2019).

  • Synthesis of Pt(II)-Complexes : Novel platinum complexes synthesized with an alanine-based amino acid derivative of dihydroxyphenylpropanoic acid have shown moderate cytotoxic activity on cancer cells and potential to bind DNA sequences. These findings are significant for cancer therapy research (Riccardi et al., 2019).

properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)

InChI Key

KRPPPARIXWCOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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